1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C14H21NO2 It features a cyclopentane ring substituted with a hydroxyl group and a methoxybenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol typically involves the following steps:
Formation of the Methoxybenzylamine Intermediate: This step involves the reaction of 3-methoxybenzyl chloride with ammonia or an amine to form 3-methoxybenzylamine.
Cyclopentanone Reaction: The methoxybenzylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclopentan-1-ol derivatives.
Scientific Research Applications
1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The methoxybenzylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopenten-3-ol: Similar in structure but lacks the methoxybenzylamino group.
1-[(Methylamino)methyl]cyclopentan-1-ol: Similar but with a methylamino group instead of a methoxybenzylamino group.
Uniqueness
1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both the methoxybenzylamino group and the cyclopentane ring, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[[(3-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-6-4-5-12(9-13)10-15-11-14(16)7-2-3-8-14/h4-6,9,15-16H,2-3,7-8,10-11H2,1H3 |
InChI Key |
XQAGEORSZZZOCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2(CCCC2)O |
Origin of Product |
United States |
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